molecular formula C8H12N2O2 B13198577 5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13198577
M. Wt: 168.19 g/mol
InChI Key: MHINJGZBTFFKBG-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features an amino group, a hydroxyethyl group, and a methyl group attached to a dihydropyridinone ring, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with a suitable pyridine derivative, followed by cyclization and reduction steps to form the desired dihydropyridinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridinones .

Scientific Research Applications

5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to desired therapeutic effects .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-amino-1-(2-hydroxyethyl)-6-methylpyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-6-7(9)2-3-8(12)10(6)4-5-11/h2-3,11H,4-5,9H2,1H3

InChI Key

MHINJGZBTFFKBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CCO)N

Origin of Product

United States

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